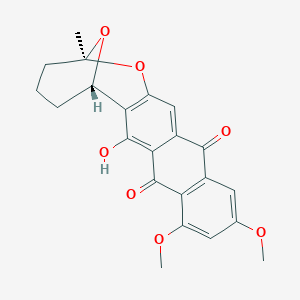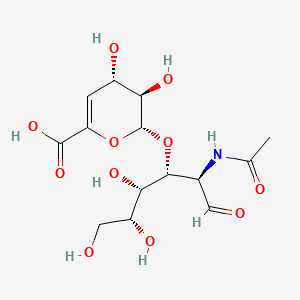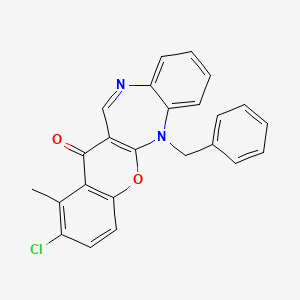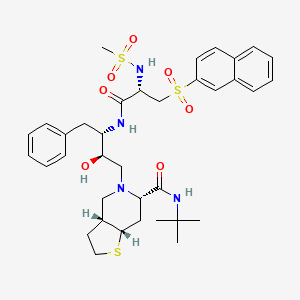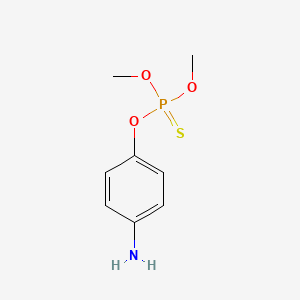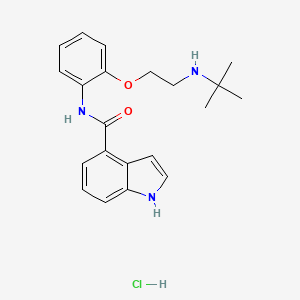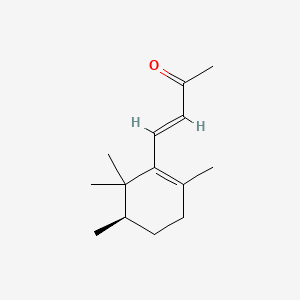
(+)-beta-Irone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-beta-Irone is a naturally occurring organic compound that belongs to the family of irones, which are known for their pleasant violet-like aroma. It is a key component in the fragrance industry, particularly in the formulation of perfumes and cosmetics. The compound is found in the essential oils of various plants, including iris and orris root, and is valued for its distinctive scent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Irone typically involves the cyclization of ionone derivatives. One common method is the acid-catalyzed cyclization of alpha-ionone, which yields a mixture of alpha- and beta-irones. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the extraction of orris root oil, followed by purification processes such as distillation and crystallization. The extracted oil contains a mixture of irones, which are then separated and purified to obtain the desired isomer. Advanced techniques like supercritical fluid extraction and chromatography are also employed to enhance the yield and purity of this compound.
化学反应分析
Types of Reactions
(+)-beta-Irone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form irone oxides, which are used in the synthesis of other fragrance compounds.
Reduction: Reduction of this compound can yield dihydroirone, which has a different olfactory profile.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form substituted irones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Irone oxides
Reduction: Dihydroirone
Substitution: Substituted irones with various functional groups
科学研究应用
(+)-beta-Irone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of cyclization reactions and stereochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma and stability.
作用机制
The mechanism of action of (+)-beta-Irone involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic violet-like scent. The molecular targets include olfactory receptor neurons, which are activated upon binding of the compound, resulting in the transmission of signals to the brain.
相似化合物的比较
Similar Compounds
Alpha-Irone: Another isomer of irone with a slightly different scent profile.
Gamma-Irone: Known for its woody and floral aroma.
Dihydroirone: A reduced form of irone with a different olfactory characteristic.
Uniqueness of (+)-beta-Irone
This compound is unique due to its specific stereochemistry, which contributes to its distinct violet-like aroma. Its stability and pleasant scent make it a preferred choice in the fragrance industry compared to other isomers and related compounds.
属性
CAS 编号 |
35124-15-3 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
(E)-4-[(5R)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m1/s1 |
InChI 键 |
BGKCUGPVLVNPSG-ANYFNZRUSA-N |
手性 SMILES |
C[C@@H]1CCC(=C(C1(C)C)/C=C/C(=O)C)C |
规范 SMILES |
CC1CCC(=C(C1(C)C)C=CC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


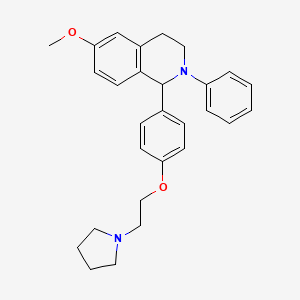
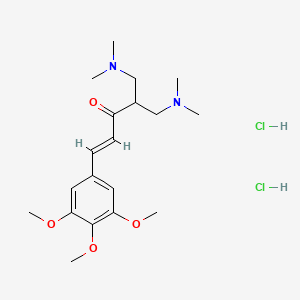
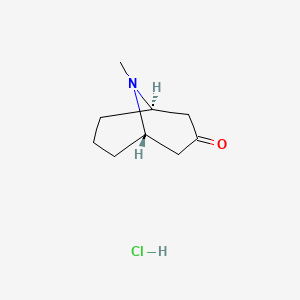
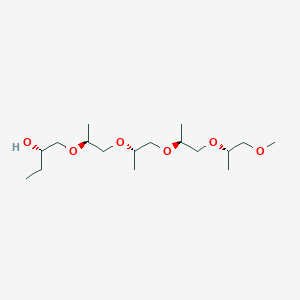
![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
